molecular formula C21H21N3O3S B11235196 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one

6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one

Cat. No.: B11235196
M. Wt: 395.5 g/mol
InChI Key: VBCBTLRTMQZCSD-UHFFFAOYSA-N
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Description

6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a dihydropyridazinone core with a sulfonylated tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,5-dimethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C21H21N3O3S/c1-14-11-18(19-7-8-21(25)23-22-19)12-20(15(14)2)28(26,27)24-10-9-16-5-3-4-6-17(16)13-24/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)

InChI Key

VBCBTLRTMQZCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=NNC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline sulfonyl derivative, followed by its coupling with a dihydropyridazinone precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently. The choice of solvents, catalysts, and reaction conditions is critical to achieving a cost-effective and environmentally friendly production method.

Chemical Reactions Analysis

Types of Reactions

6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of a sulfonylated tetrahydroisoquinoline moiety with a dihydropyridazinone core. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.

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